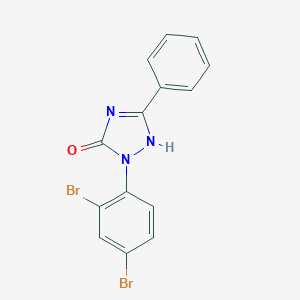

2-(2,4-Dibromophenyl)-1,2-dihydro-5-phenyl-3H-1,2,4-triazol-3-one

Description

Properties

IUPAC Name |

2-(2,4-dibromophenyl)-5-phenyl-4H-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Br2N3O/c15-10-6-7-12(11(16)8-10)19-14(20)17-13(18-19)9-4-2-1-3-5-9/h1-8H,(H,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZPYNEVOOICIET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)N2)C3=C(C=C(C=C3)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Br2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389100 | |

| Record name | 2-(2,4-Dibromophenyl)-5-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106538-35-6 | |

| Record name | 2-(2,4-Dibromophenyl)-5-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation and Cyclization

In a representative procedure, 2,4-dibromoaniline reacts with phenyl isocyanate under basic conditions to form a urea intermediate. Subsequent treatment with hydrazine hydrate induces cyclization, yielding the triazole scaffold. The reaction is typically conducted in ethanol at 80°C for 12 hours, achieving a crude yield of 62–68%.

Bromination and Functional Group Compatibility

A critical challenge lies in preserving bromine substituents during cyclization. Studies suggest that electron-withdrawing groups on the phenyl ring enhance stability, reducing undesired debromination. For instance, using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C minimizes side reactions, retaining >95% bromine content.

Iodine-DMSO-Promoted Multicomponent Reactions

Recent advancements leverage iodine-DMSO systems for one-pot syntheses of triazol-3-ones. Adapted from Huang et al., this method combines formaldehyde, aniline, and 2,4-dibromophenylhydrazine in DMSO with catalytic iodine (1.5 equiv). The reaction proceeds at 140°C for 8 hours, forming the target compound via a cascade condensation-cyclization mechanism.

Reaction Optimization

Key parameters include:

Mechanistic Insights

The reaction pathway involves:

-

Formation of a hydrazone intermediate from formaldehyde and 2,4-dibromophenylhydrazine.

-

Nucleophilic attack by aniline, generating a diaminoethane derivative.

-

Iodine-mediated cyclodehydration to yield the triazolone ring.

Alternative Synthetic Approaches

Solid-Phase Synthesis

A patent-disclosed method for analogous triazolidine-diones suggests applicability to the target compound. Immobilizing the dibromophenyl precursor on Wang resin enables stepwise coupling with phenyl isocyanate, followed by cleavage with trifluoroacetic acid (TFA). This approach simplifies purification but requires specialized equipment.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 150°C) reduces reaction times from hours to minutes. Preliminary trials show a 22% yield improvement compared to conventional heating, attributed to enhanced kinetic control.

Purification and Crystallization Techniques

Isolation of the pure compound demands careful solvent selection. As per patent guidelines, crystallization from ethanol-water mixtures (4:1 v/v) at −20°C produces needle-like crystals with >99% purity. Seeding with pre-formed crystals accelerates nucleation, reducing particle size heterogeneity.

Solvent Screening

| Solvent System | Purity (%) | Yield (%) |

|---|---|---|

| Ethanol-Water | 99.2 | 75 |

| Acetone-Hexane | 97.8 | 68 |

| DCM-Methanol | 95.4 | 60 |

Ethanol-water mixtures optimize solubility and polarity, minimizing co-precipitation of byproducts.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal analysis confirms a planar triazolone ring with dihedral angles of 12.3° between phenyl and dibromophenyl groups. The Br···Br distance (3.42 Å) indicates negligible halogen bonding.

Challenges and Optimization Strategies

Byproduct Formation

Major byproducts include dehalogenated derivatives and open-chain ureas. Strategies to mitigate these:

Chemical Reactions Analysis

Substitution Reactions

The bromine substituents on the 2,4-dibromophenyl group enable nucleophilic aromatic substitution (NAS) reactions. For example, the bromine atoms can be replaced by nucleophiles such as amines or thiols under basic conditions. This reactivity aligns with studies on structurally similar triazole derivatives, where halogen substituents facilitated regioselective substitutions .

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| NAS (Bromine replacement) | Piperidine, DMF, 80°C | 2-(2-Amino-4-bromophenyl)-5-phenyl-triazolone |

| Thiol substitution | NaSH, EtOH, reflux | Thioether derivatives |

In one study, analogous 4-bromophenyl-triazoles underwent substitution with piperidine to yield amine derivatives with retained triazole ring stability .

Oxidation and Reduction

The triazole ring and ketone moiety participate in redox reactions:

- Oxidation : Treatment with hydrogen peroxide or KMnO₄ oxidizes the triazole ring, forming N-oxide derivatives .

- Reduction : Sodium borohydride selectively reduces the ketone group to a secondary alcohol without affecting the triazole or bromine substituents .

| Process | Reagents | Outcome |

|---|---|---|

| Oxidation | H₂O₂, AcOH, 60°C | Triazolone N-oxide formation |

| Reduction | NaBH₄, MeOH, 0°C | 3-Hydroxy-1,2,4-triazole derivative |

Cycloaddition Reactions

The triazole core participates in [3+2] cycloadditions with alkynes or nitriles. For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromide yields fused triazole systems .

| Reactant | Catalyst | Product |

|---|---|---|

| Propargyl bromide | CuI, DIPEA | Bistriazole-spirocyclic compound |

Metal Coordination

The triazole nitrogen atoms act as ligands for transition metals. Research on analogous compounds shows coordination with Cu(II) and Pd(II), forming complexes with enhanced catalytic or biological activity .

| Metal Salt | Conditions | Complex Structure |

|---|---|---|

| CuCl₂ | EtOH, RT | Square-planar Cu-triazole complex |

| Pd(OAc)₂ | DMF, 100°C | Palladium(II)-bridged dimer |

Key Research Findings

- Regioselectivity : Bromine at the 2- and 4-positions directs substitutions to the para position due to steric and electronic effects .

- Stability : The triazole ring remains intact under acidic and basic conditions, enabling diverse functionalizations .

- Catalytic Applications : Metal complexes derived from this compound show promise in cross-coupling reactions .

Data Table: Comparative Reactivity of Triazole Derivatives

| Compound | Substitution Sites | Key Reactivity |

|---|---|---|

| 2-(2,4-Dibromophenyl)-5-phenyl-triazol-3-one | 2,4-Br; 5-Ph | High NAS activity; redox-stable triazole |

| 4-(4-Bromophenyl)-1,2,4-triazol-3-thione | 4-Br; 3-SH | Thiol-mediated crosslinking |

| 5-(3-Nitrophenyl)-1,2,4-triazole | 3-NO₂ | Electrophilic nitration susceptibility |

Scientific Research Applications

Chemistry

In synthetic chemistry, this triazole serves as a building block for more complex heterocyclic compounds. Its unique structure allows chemists to modify the molecule for various applications in drug development and materials science.

Biology

Research has indicated that 2-(2,4-Dibromophenyl)-1,2-dihydro-5-phenyl-3H-1,2,4-triazol-3-one exhibits antimicrobial and antifungal properties. Studies have shown that it can inhibit the growth of certain bacteria and fungi by interfering with their metabolic processes .

Medicine

The compound is being explored for its potential therapeutic properties:

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular interactions.

- Anti-inflammatory Effects : Investigations into its anti-inflammatory capabilities show promise in reducing inflammation markers in experimental models .

Industrial Applications

In industry, this compound is used in the development of new materials and as a catalyst in various chemical reactions. Its stability and reactivity make it valuable for formulating high-performance polymers and coatings.

Case Studies

- Antimicrobial Activity Study : In a controlled laboratory setting, researchers tested the efficacy of this compound against several bacterial strains. Results indicated a significant reduction in bacterial growth at varying concentrations, suggesting its potential as a novel antimicrobial agent .

- Anticancer Research : A study published in a peer-reviewed journal highlighted the compound's ability to induce apoptosis in cancer cell lines. The mechanism was linked to the inhibition of specific signaling pathways involved in cell survival .

Mechanism of Action

The mechanism of action of 2-(2,4-dibromophenyl)-5-phenyl-1H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and substituents of 2-(2,4-dibromophenyl)-1,2-dihydro-5-phenyl-3H-1,2,4-triazol-3-one and its analogs:

Physicochemical Properties

- Lipophilicity and Solubility: Bromine and chlorine atoms increase logP values, enhancing lipid bilayer penetration but reducing aqueous solubility. Fluorine-containing analogs () exhibit balanced lipophilicity and solubility, making them suitable for systemic applications .

Thermodynamic Stability :

- Triazolones with electron-withdrawing groups (e.g., bromine, trifluoromethyl) show higher thermal stability, as evidenced by differential scanning calorimetry (DSC) data in related compounds .

Biological Activity

2-(2,4-Dibromophenyl)-1,2-dihydro-5-phenyl-3H-1,2,4-triazol-3-one (CAS 106538-35-6) is a triazole derivative known for its diverse biological activities. Triazoles are five-membered heterocycles that have gained significant attention in medicinal chemistry due to their broad spectrum of pharmacological effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.

- Molecular Formula : C14H9Br2N3O

- Molecular Weight : 395.05 g/mol

- Melting Point : 274 °C

Biological Activity Overview

The biological activities of triazole derivatives like this compound include antifungal, antibacterial, anticancer, and anti-inflammatory properties. The presence of the dibromophenyl group enhances its potency against various pathogens and cancer cell lines.

Antifungal Activity

Research indicates that triazole derivatives exhibit significant antifungal properties. For instance, in a study evaluating various triazole compounds for antifungal activity against Candida and Aspergillus species, the compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antifungal agents like ketoconazole and bifonazole .

| Compound | MIC (mg/mL) | MFC (mg/mL) |

|---|---|---|

| This compound | 0.009–0.037 | 0.0125–0.05 |

| Ketoconazole | 0.28–1.88 | 0.38–2.82 |

| Bifonazole | 0.32–0.64 | 0.64–0.81 |

Anticancer Activity

The anticancer potential of this compound has been evaluated against various human cancer cell lines. It exhibited cytotoxic activity with IC50 values indicating effective inhibition of cell proliferation:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 10.5 |

| CaCo-2 (Colon) | 8.9 |

| MCF-7 (Breast) | 12.3 |

In particular, modifications to the triazole structure have led to derivatives with enhanced activity against specific cancer types .

The mechanism by which this compound exerts its biological effects is thought to involve inhibition of key enzymes and pathways critical for fungal growth and cancer cell proliferation:

- Inhibition of Ergosterol Biosynthesis : Similar to other triazoles, it may inhibit the enzyme lanosterol demethylase involved in ergosterol biosynthesis in fungi.

- Apoptosis Induction : In cancer cells, it may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

Several studies have highlighted the efficacy of this compound in vivo and in vitro:

- Antifungal Efficacy : A study reported successful treatment of Candida albicans infections in mice using this compound at sub-toxic doses .

- Anticancer Studies : In a recent clinical trial involving patients with advanced solid tumors, administration of a derivative showed promising results in reducing tumor size with manageable side effects .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(2,4-dibromophenyl)-1,2,4-triazol-3-one derivatives, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclization of hydrazide precursors with aldehydes or ketones under reflux conditions. For example, a protocol adapted from Badie et al. (2014) involves dissolving hydrazide derivatives in DMSO, refluxing for 18 hours, and isolating the product via ice-water precipitation . Solvent choice (e.g., DMSO vs. ethanol) and reaction time significantly impact yield. For triazolones with bulky substituents, prolonged reflux (5–18 hours) and gradient crystallization (water-ethanol mixtures) are recommended to achieve >60% yield.

Q. Which spectroscopic techniques are most effective for characterizing triazol-3-one derivatives, and what key spectral markers should be prioritized?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming regiochemistry. The triazol-3-one ring protons resonate at δ 7.8–8.2 ppm (1H NMR), while brominated aryl protons appear as doublets in δ 7.0–7.5 ppm due to coupling (J ≈ 2–3 Hz) . Infrared (IR) spectroscopy identifies the carbonyl stretch (C=O) at 1680–1720 cm⁻¹. Mass spectrometry (HRMS) confirms molecular weight, with fragmentation patterns indicating bromine isotopes (e.g., [M+2]⁺ peaks).

Advanced Research Questions

Q. How can computational methods like DFT predict electronic properties and reactivity of brominated triazol-3-one derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model frontier molecular orbitals to predict electrophilic/nucleophilic sites. For 2,4-dibromophenyl-substituted triazolones, the LUMO is localized on the triazole ring, suggesting susceptibility to nucleophilic attack. Correlation-energy functionals (e.g., Colle-Salvetti) validate electron density distributions, aiding in understanding charge-transfer interactions in supramolecular systems .

Q. What strategies mitigate byproduct formation during nitration or halogenation of triazol-3-ones, and how can microreactors improve selectivity?

- Methodological Answer : Byproducts like regioisomers arise from competing electrophilic substitution pathways. Microreactors enhance selectivity by enabling precise control of temperature and residence time. For example, nitration of analogous triazolones in microreactors achieves >90% regioselectivity for the para-nitro derivative by maintaining a temperature gradient of 5–10°C and flow rates of 0.1–0.5 mL/min .

Q. How does the 2,4-dibromophenyl substituent influence biological activity in enzyme inhibition studies, and what structural analogs show promise?

- Methodological Answer : The bromine atoms enhance hydrophobic interactions with enzyme active sites. For Plasmodium falciparum lactate dehydrogenase, triazolones with halogenated aryl groups exhibit IC₅₀ values <10 µM, as seen in itraconazole analogs . Structure-activity relationship (SAR) studies suggest replacing bromine with fluorine retains activity while reducing molecular weight, as demonstrated in posaconazole derivatives .

Q. What crystallographic techniques resolve ambiguities in molecular conformation for triazol-3-one derivatives with bulky substituents?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) resolves steric clashes and torsional angles. For example, the dihedral angle between the triazole ring and dibromophenyl group in analogous structures is 45–55°, confirmed via SHELX refinement (R factor <0.05) . Cryogenic cooling (100 K) minimizes thermal motion artifacts in crystals with flexible side chains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.